molecular formula C21H16ClN5O4 B2811819 methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate CAS No. 895016-94-1

methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate

Cat. No.: B2811819
CAS No.: 895016-94-1
M. Wt: 437.84
InChI Key: ZPAADRZHABPDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 1 and an acetamido-benzoate ester moiety at position 5. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and kinase-inhibitory properties . The 3-chlorophenyl substituent likely enhances lipophilicity and target binding, while the benzoate ester may influence solubility and bioavailability.

Properties

IUPAC Name

methyl 4-[[2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-31-21(30)13-5-7-15(8-6-13)25-18(28)11-26-12-23-19-17(20(26)29)10-24-27(19)16-4-2-3-14(22)9-16/h2-10,12H,11H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAADRZHABPDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole intermediate. The intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core.

    Acylation: The pyrazolo[3,4-d]pyrimidine core is then acylated with 4-aminobenzoic acid to introduce the acetamido group.

    Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the nitro groups if present.

    Substitution: Nucleophilic substitution reactions can be employed to replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₅ClN₄O₃
  • Molecular Weight : 378.8 g/mol
  • CAS Number : 895016-50-9

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit promising anticancer properties. Research has demonstrated that methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can inhibit the proliferation of cancer cells through mechanisms that involve apoptosis and cell cycle arrest.

Case Study:

A study on similar compounds showed that they effectively inhibited the growth of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the modulation of signaling pathways involved in cell survival and apoptosis .

Antimicrobial Properties

The compound has shown potential as an antimicrobial agent. Its structural features allow it to interact with bacterial enzymes and disrupt essential bacterial functions.

Data Summary:

Activity TypeTarget OrganismsMechanism
AntibacterialStaphylococcus aureus, E. coliInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of membrane integrity

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Findings:

In vitro studies demonstrated a reduction in TNF-alpha and IL-6 levels in treated macrophages, suggesting its potential use in treating inflammatory diseases .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity suggests a mechanism for enhancing cognitive function.

Research Insights:

A study highlighted that similar pyrazolo compounds improved memory retention in animal models by reducing oxidative stress and inflammation in neuronal tissues .

Mechanism of Action

The mechanism of action of methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but it is thought to interfere with cellular signaling pathways and enzyme activity.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues and their properties are summarized below:

Compound Name Core Structure Substituents Pharmacological Activity Synthetic Route Key Findings
Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate Pyrazolo[3,4-d]pyrimidinone 3-Chlorophenyl, acetamido-benzoate ester Antitumor (inferred) Coupling reactions (similar to ) High lipophilicity due to chlorophenyl; ester group may modulate solubility.
(R/S)-2-(1-(4-Amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 33, ) Pyrazolo[3,4-c]pyrimidine + chromen-4-one Fluorophenyl, morpholine, ethyl linker Kinase inhibition (implied) Palladium-catalyzed coupling Fluorine substituents enhance metabolic stability; morpholine improves solubility.
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 33, ) Pyrazolo[3,4-d]pyrimidine + chromen-4-one Methyl, fluorophenyl, ethyl linker Antitumor (inferred) SN2 alkylation Methyl group increases steric hindrance; moderate yield (21%).
4-(4-Chlorophenyl)-3-methyl-4,6-dihydropyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (Compound 6, ) Pyrano[2,3-d]pyrimidine Chlorophenyl, methyl Not specified Formic acid cyclization IR confirms NH/CO groups; crystallizes in ethanol (77% yield).

Key Comparative Insights

Substituents: Fluorine atoms in enhance metabolic stability and electronegativity, whereas the 3-chlorophenyl group in the target compound increases lipophilicity. The benzoate ester in the target may improve solubility compared to sulfonamide or morpholine groups in analogues.

Synthetic Accessibility :

  • The target compound likely employs coupling reactions similar to , which use tris(4-trifluoromethylphenyl)phosphine or potassium carbonate as bases. Yields for pyrazolo[3,4-d]pyrimidines are generally moderate (e.g., 21% in ), suggesting challenges in steric hindrance or purification.

Pharmacological Potential: Pyrazolo[3,4-d]pyrimidines (target and ) exhibit antitumor activity, likely via kinase inhibition or DNA intercalation. Fluorinated analogues () may target tyrosine kinases (e.g., EGFR), while the benzoate ester in the target compound could influence bioavailability.

Computational Similarity :

  • Molecular fingerprinting (e.g., MACCS, Morgan) and Tanimoto/Dice coefficients () quantify structural similarity. For example, the target compound shares a pyrazolo-pyrimidine scaffold with , but differences in substituents reduce Tanimoto scores, reflecting distinct pharmacophores.

Biological Activity

Methyl 4-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a complex compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are known for their ability to inhibit various protein kinases, making them valuable in cancer therapy. These compounds have shown significant anticancer activity by targeting kinases involved in tumor growth and proliferation. The scaffold's structural features contribute to its interaction with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer efficacy of this compound against several cancer cell lines. The compound has been evaluated using the MTT assay to determine its cytotoxic effects.

Key Findings:

  • Cell Lines Tested : The compound was tested against human hepatoma (HepG2), breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cell lines.
  • IC50 Values : For instance, a related pyrazolo[3,4-d]pyrimidine derivative demonstrated an IC50 value of 1.74 µM against MCF-7 cells, indicating potent antiproliferative activity .
Cell Line IC50 Value (µM) Mechanism of Action
MCF-71.74Inhibition of CDK and EGFR
A549TBDTBD
PC-3TBDTBD

The anticancer effects of this compound are primarily attributed to its ability to inhibit key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Protein Kinases

Research indicates that pyrazolo[3,4-d]pyrimidines can effectively inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By blocking these kinases, the compound can induce cell cycle arrest and promote apoptosis in cancer cells .

Induction of Apoptosis

Studies have shown that specific derivatives can significantly increase apoptosis markers such as caspase-3 levels. For example, one derivative increased caspase-3 levels by 7.32-fold in MDA-MB-468 cells compared to controls .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated potential antimicrobial properties. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Target Pathogens : Effective against Staphylococcus aureus and Escherichia coli.
  • Combination Therapy Potential : The compound's dual activity as an anticancer and antibacterial agent could be particularly beneficial for cancer patients who are at increased risk for infections due to immunosuppression .

Case Studies and Research Insights

Several case studies have been conducted to explore the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • In Vivo Studies : Animal models have shown that certain derivatives can reduce tumor volumes by over 50% when administered in appropriate dosages.
  • Combination Therapies : Research is ongoing into the use of these compounds alongside traditional antibiotics to combat infections in cancer patients undergoing chemotherapy .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis involves sequential reactions starting with pyrazole derivatives, followed by coupling with chlorophenyl precursors and acetylation. Key factors include:

  • Reaction Conditions : Temperature control (60–80°C for cyclization ), solvent selection (DMF for nucleophilic substitutions ), and catalysts (K2_2CO3_3 for deprotonation ).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water mixtures) are critical for isolating intermediates and final products .
  • Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to chlorophenyl precursor) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR (DMSO-d6_6) identify aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm1^{-1} confirm C=O stretching in the pyrazolo-pyrimidine and acetamido groups .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities (retention time: 8.2 min) .

Q. What in vitro biological screening models are appropriate for initial evaluation of its therapeutic potential?

Methodological Answer:

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or Aurora kinases) with ATP-competitive binding studies (IC50_{50} < 1 µM in related pyrazolo-pyrimidines ).
  • Cytotoxicity Controls : Compare with normal cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-chlorophenyl and benzoate moieties in biological activity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating) groups. Test activity in kinase inhibition assays .
  • Bioisosteric Replacement : Replace the benzoate ester with carboxamide or sulfonamide groups to study solubility effects .
  • Data Analysis : Use statistical tools (e.g., multivariate regression) to correlate substituent electronic parameters (Hammett constants) with IC50_{50} values .

Q. Example SAR Table

Substituent (R)LogPEGFR IC50_{50} (nM)Selectivity Index (Cancer/Normal)
3-Cl2.845 ± 38.2
4-F2.562 ± 55.1
4-OCH3_31.9>10001.3

Q. What experimental strategies resolve contradictions in reported activity data across cell lines or enzymatic assays?

Methodological Answer:

  • Assay Standardization : Use uniform ATP concentrations (1 mM) and incubation times (60 min) to minimize variability .
  • Cell Line Authentication : Validate cell lines via STR profiling to rule out cross-contamination .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinases) .

Q. How can computational methods model interactions between this compound and biological targets like kinases?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP pockets (PDB: 1M17). Focus on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Calculate binding affinities (MM-PBSA) to rank derivatives .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Side Reactions : Optimize temperature (70–80°C) and solvent (toluene) to prevent racemization during acetylation .
  • Catalyst Loading : Use 5 mol% Pd(OAc)2_2 for Suzuki couplings to minimize byproducts .
  • Process Monitoring : Implement in-line FTIR to track intermediate formation in real time .

Q. What advanced analytical approaches detect and quantify synthetic impurities or degradation products?

Methodological Answer:

  • LC-MS/MS : Identify impurities (e.g., dechlorinated byproducts) using Q-TOF detectors (mass error < 2 ppm) .
  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions, then profile degradation pathways .

Q. Example Impurity Profile

ConditionMajor DegradantRelative Abundance (%)
Acidic (24h)De-esterified product12.3
OxidativeSulfoxide derivative8.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.